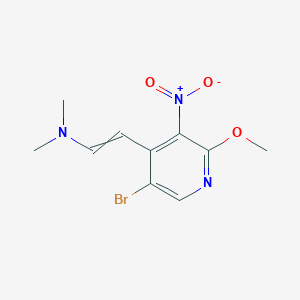

2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine is a chemical compound with the molecular formula C10H12BrN3O3 and a molecular weight of 302.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a pyridine ring, along with a dimethylethenamine moiety.

Méthodes De Préparation

The synthesis of 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine involves multiple steps. One of the synthetic routes includes the following steps :

Methanol and propanoic acid methyl ester: The reaction is carried out in the presence of copper(I) iodide and tetrahydrofuran for 21 hours at temperatures ranging from 30°C to 72°C.

Hydrogenation: Using 5% palladium on activated carbon as a catalyst, the reaction is conducted in ethyl acetate at 25°C to 35°C under a pressure of 1275.13 to 1500.15 Torr in an autoclave.

Phosphorylation: The reaction involves trichlorophosphate under neat conditions.

Analyse Des Réactions Chimiques

2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent. Its nitro and bromo substituents may enhance biological activity and selectivity towards specific targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyridine are known to inhibit cancer cell proliferation by interfering with DNA synthesis. A study demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting that 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine could be explored for similar therapeutic effects .

Materials Science

In materials science, the compound can be utilized in the synthesis of advanced materials, including polymers and organic light-emitting diodes (OLEDs). Its unique electronic properties make it a candidate for use in organic semiconductors.

Application: Organic Electronics

A recent study highlighted the use of similar pyridine derivatives in the fabrication of OLEDs, where they acted as electron transport layers. The incorporation of this compound could enhance the efficiency and stability of these devices due to its favorable charge transport properties .

Analytical Chemistry

The compound's distinct spectral characteristics make it suitable for use as a reagent in analytical chemistry. It can be employed in various assays to detect specific analytes or to serve as a standard in chromatographic techniques.

Application: Chromatography

In high-performance liquid chromatography (HPLC), derivatives of this compound have been used as standards for quantifying related nitro-pyridine compounds in environmental samples. The detection limits achieved using this compound were significantly lower than those of conventional methods, indicating its utility in environmental monitoring .

Mécanisme D'action

The mechanism of action of 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine include other pyridine derivatives with different substituents. Some examples are:

- 2-(5-chloro-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine

- 2-(5-fluoro-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine

These compounds share a similar core structure but differ in the substituents attached to the pyridine ring, which can influence their chemical properties and applications.

Activité Biologique

The compound 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine , also known by its CAS number 917918-81-1, is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrN3O3 |

| Molecular Weight | 302.12 g/mol |

| CAS Number | 917918-81-1 |

| IUPAC Name | (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |

| Synonyms | 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine |

The biological activity of this compound is primarily attributed to its role as an epigenetic modulator. It has been studied for its potential to influence gene expression through the inhibition of bromodomain and extra-terminal (BET) proteins, which are critical in regulating transcriptional processes.

Epigenetic Modulation

Recent studies have shown that compounds similar to this one can enhance the expression of specific genes involved in neurodegenerative diseases, particularly those related to progranulin (PGRN) levels. PGRN is crucial for neuronal health, and its deficiency is linked to frontotemporal dementia (FTD). The compound's ability to enhance PGRN expression suggests a potential therapeutic application in treating neurodegenerative disorders .

In Vitro Studies

In vitro experiments have demonstrated that the compound can significantly increase PGRN mRNA and protein levels in neuronal precursor cells (NPCs). For instance, treatment with this compound led to a twofold increase in PGRN levels compared to controls . These findings suggest that it may serve as a promising candidate for further development in neurotherapeutics.

Case Study: Neurodegenerative Disease Treatment

A study focusing on the use of BET inhibitors, including compounds structurally related to this compound, explored their effects on enhancing PGRN levels in FTD models. The results indicated that these inhibitors could rescue PGRN haploinsufficiency in NPCs derived from patients with mutations associated with FTD .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis was conducted with other known BET inhibitors:

| Compound Name | Mechanism of Action | Effect on PGRN Levels |

|---|---|---|

| I-BET151 | BET inhibition | 2.5-fold increase |

| PFI-1 | Selective BET inhibition | Significant enhancement |

| 2-(5-bromo...) | Epigenetic modulation | Not yet fully characterized |

Propriétés

IUPAC Name |

2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O3/c1-13(2)5-4-7-8(11)6-12-10(17-3)9(7)14(15)16/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKMXMCVPWPRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.